kadsulignan N

Übersicht

Beschreibung

Kadsulignan N is a lignan compound isolated from the stems of Kadsura angustifolia, a plant known for its medicinal properties. It is one of several lignans identified within this species, which are of interest due to their biological activities, including moderate platelet-activating factor (PAF) antagonistic activities. The structure and stereochemistry of this compound were elucidated through spectral studies, which are crucial for understanding its biological functions and potential therapeutic applications .

Synthesis Analysis

While the provided papers do not detail the synthesis of this compound, they do discuss the isolation and structural elucidation of various lignans from Kadsura species. The isolation process typically involves the extraction of the plant material followed by chromatographic separation techniques. The structural elucidation is then achieved using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These methods allow researchers to determine the molecular framework and stereochemical configuration of the lignans .

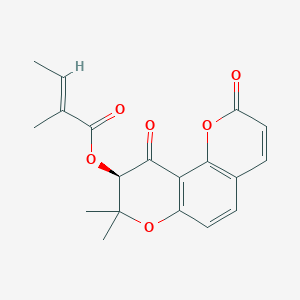

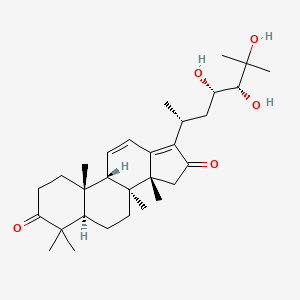

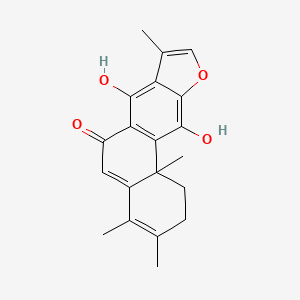

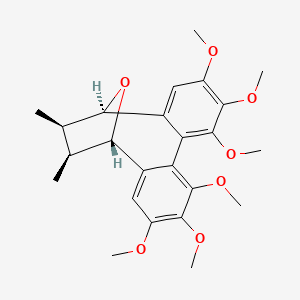

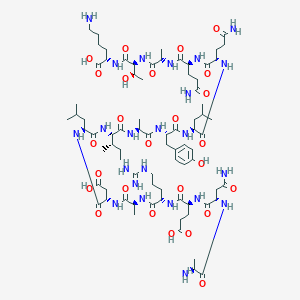

Molecular Structure Analysis

The molecular structure of this compound, as with other lignans from the Kadsura genus, is characterized by the dibenzocyclooctadiene skeleton. This structure is a common feature among lignans isolated from this plant family. The stereochemistry of these compounds is often complex and is determined using advanced spectroscopic techniques, including NMR and circular dichroism (CD) spectroscopy .

Chemical Reactions Analysis

The papers provided do not specifically discuss the chemical reactions of this compound. However, lignans, in general, can undergo various chemical transformations, including oxidation and interconversion between different stereoisomers. The stability and reactivity of lignans can be influenced by factors such as solvent and temperature, which can be studied using kinetic experiments .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as solubility, melting point, and optical rotation, are typically determined as part of the compound's characterization process. These properties are important for the development of pharmaceutical formulations and for understanding the compound's behavior in biological systems. The provided papers do not offer specific details on these properties for this compound, but such information can be inferred from the general knowledge of lignan compounds .

Relevant Case Studies

This compound has been identified as having moderate PAF antagonistic activities, which suggests potential therapeutic applications in conditions where PAF is implicated, such as inflammation and thrombosis. Other lignans from Kadsura species have been studied for various biological activities, including antioxidative effects and cytotoxicity against cancer cell lines, which may also be relevant for this compound . Additionally, the inhibition of nitric oxide production by lignans from Kadsura species indicates potential anti-inflammatory properties .

Wissenschaftliche Forschungsanwendungen

Anti-HIV Activity

Kadsulignan N, along with other lignans such as kadsulignans L and M, has been isolated from the seeds of Kadsura coccinea. Notably, kadsulignan M demonstrated anti-HIV activity in vitro. These findings indicate a potential application of this compound in researching antiviral properties, specifically targeting HIV (Liu & Li, 1995).

Platelet-Activating Factor Antagonistic Activities

In a study involving lignans from Kadsura angustifolia, this compound, among others, was isolated and analyzed. Interestingly, some lignans in this study exhibited moderate platelet-activating factor (PAF) antagonistic activities, indicating potential research applications in cardiovascular health and blood clotting mechanisms (Chen et al., 1998).

Antiviral Effects on Hepatitis B Virus

The study of dibenzocyclooctane lignans from the stems of Kadsura induta, including this compound, revealed that some compounds showed in vitro antiviral effects on the hepatitis B virus. This suggests a significant role for this compound in exploring treatments for hepatitis B (Ma et al., 2007).

Inhibition of Nitric Oxide Production

This compound was also identified in a study focusing on the chloroform extract of Kadsura coccinea, which inhibited nitric oxide (NO) production in certain cell lines. This finding suggests a potential application in inflammatory conditions where NO production is a key factor (Kitanaka et al., 2006).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Kadsulignan N, a natural product, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain. This compound also exhibits anti-HIV activity .

Mode of Action

This compound interacts with its primary target, COX-2, by binding to it This interaction inhibits the enzymatic activity of COX-2, reducing the production of pro-inflammatory prostanoids

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to inflammation and pain. By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostanoids, thereby alleviating inflammation and pain . The compound’s effect on HIV-related pathways is still under investigation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain due to its inhibitory effect on COX-2 . Its anti-HIV activity suggests potential antiviral effects, but the specific molecular and cellular mechanisms are still under investigation.

Eigenschaften

IUPAC Name |

(1S,14R,15R,16S)-4,5,6,9,10,11-hexamethoxy-15,16-dimethyl-17-oxatetracyclo[12.2.1.02,7.08,13]heptadeca-2,4,6,8,10,12-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-11-12(2)20-14-10-16(26-4)22(28-6)24(30-8)18(14)17-13(19(11)31-20)9-15(25-3)21(27-5)23(17)29-7/h9-12,19-20H,1-8H3/t11-,12+,19-,20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQAIPQPPCAEHD-JARDSOJUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C3=CC(=C(C(=C3C4=C(C(=C(C=C4C1O2)OC)OC)OC)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@H]2C3=CC(=C(C(=C3C4=C(C(=C(C=C4[C@@H]1O2)OC)OC)OC)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

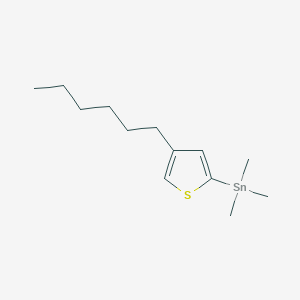

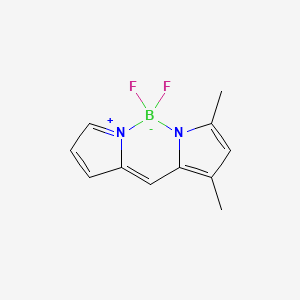

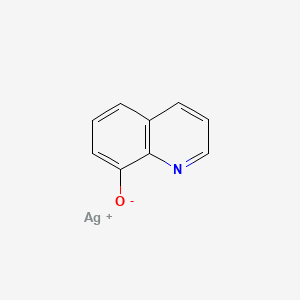

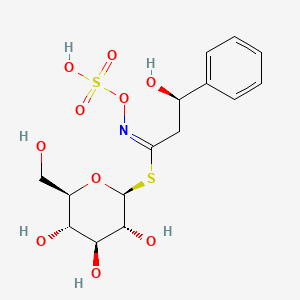

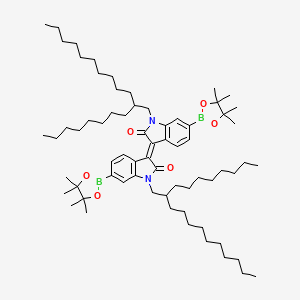

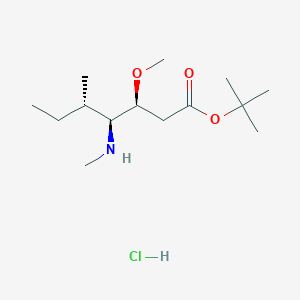

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028067.png)